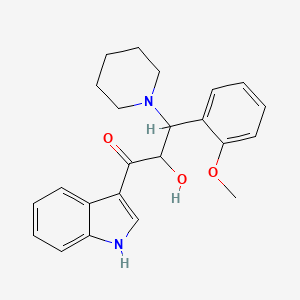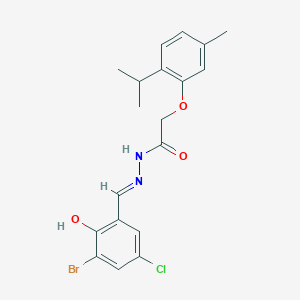![molecular formula C15H9ClN4O B6063516 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a multi-step process.
作用机制
The mechanism of action of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is not yet fully understood. However, studies have shown that it acts by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in inflammation.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism in preventing cancer growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.
未来方向
There are several future directions for research involving 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol. One of the potential directions is to study its potential as an anti-viral agent, where it has shown promising results in inhibiting the replication of various viruses. Another potential direction is to study its potential as a neuroprotective agent, where it has shown promising results in reducing neuroinflammation. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and anti-inflammatory activity make it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
合成方法
The synthesis of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol involves several steps. The first step involves the reaction between 2-aminobenzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-(2-chlorobenzoyl)benzoic acid. The second step involves the reaction between 2-(2-chlorobenzoyl)benzoic acid and thionyl chloride to form 2-(2-chlorobenzoyl)benzoyl chloride. The third step involves the reaction between 2-(2-chlorobenzoyl)benzoyl chloride and 4-amino-5-chloro-2-methoxybenzoic acid in the presence of triethylamine and N,N-dimethylformamide to form this compound.
科学研究应用
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has found applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation.
属性
IUPAC Name |
4-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-11-2-1-3-12-13(11)15-18-14(19-20(15)8-17-12)9-4-6-10(21)7-5-9/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWPDTZTIZJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)
![(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
![1-[1-(4-methoxy-2,5-dimethylbenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6063538.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B6063550.png)